8-OH-Dpat

Übersicht

Beschreibung

8-OH-DPAT (8-Hydroxy-DPAT) is a potent and selective 5-HT1A agonist . It was developed in the 1980s and has been widely used to study the function of the 5-HT1A receptor . It has a selectivity of almost 1000 fold for a subtype of the 5-HT1 binding site .

Molecular Structure Analysis

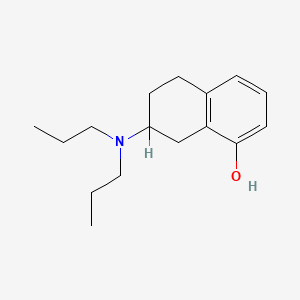

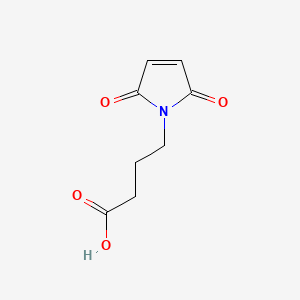

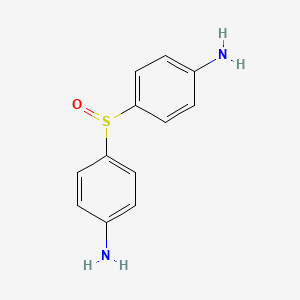

The molecular formula of 8-OH-DPAT is C16H25NO . Its average mass is 247.376 Da and its monoisotopic mass is 247.193619 Da .

Physical And Chemical Properties Analysis

8-OH-DPAT has a molar mass of 247.382 g·mol−1 . Its log P value is 3.711, indicating its lipophilicity . The acidity (pKa) is 10.539 and basicity (pKb) is 3.458 .

Wissenschaftliche Forschungsanwendungen

Neurobehavioral Studies

8-OH-DPAT is widely used in neurobehavioral studies due to its role as a 5-HT1A receptor agonist . It has been instrumental in experimental modeling of perseverative behavior in mice . By administering 8-OH-DPAT, researchers can observe changes in spontaneous alternation behavior and locomotor activity, which are valuable for studying the anticompulsive activity of new substances .

Epilepsy Research

In epilepsy research, 8-OH-DPAT has shown promise due to its impact on hippocampal excitability . High doses of this compound can decrease maximal dentate gyrus activation and facilitate granular cell plasticity in vivo, suggesting potential therapeutic applications for temporal lobe epilepsy (TLE) and associated cognitive disorders .

Psychiatric Disorder Modeling

The compound’s ability to modulate serotonin receptors makes it a useful tool for modeling various psychiatric disorders, including obsessive-compulsive disorder (OCD) . By affecting 5-HT1A receptor signaling, 8-OH-DPAT can induce compulsive-like behaviors in animal models, providing a platform for testing new treatments .

Serotonergic System Studies

8-OH-DPAT’s role as a 5-HT1A receptor agonist allows researchers to study the serotonergic system’s involvement in cerebral disorders. This includes exploring the etiology of conditions ranging from schizophrenia to mood and anxiety disorders .

Cognitive Function Research

The effects of 8-OH-DPAT on cognitive functions are of significant interest. Its influence on long-term potentiation and paired-pulse facilitation can shed light on the underlying mechanisms of learning and memory, as well as the development of cognitive enhancers .

Neurochemistry and Neuropharmacology

As a research chemical, 8-OH-DPAT is pivotal in neurochemistry and neuropharmacology for understanding the central histaminergic transmission and its role in compulsive behavior. This can lead to advancements in treatments for OCD and related conditions .

Wirkmechanismus

Target of Action

8-OH-DPAT, also known as 8-Hydroxy-DPAT, is a research chemical that primarily targets the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission in the brain. 8-OH-DPAT is one of the first major full agonists of the 5-HT1A receptor to have been discovered . In addition to the 5-HT1A receptor, 8-OH-DPAT also acts as an agonist for the 5-HT7 receptor .

Mode of Action

As an agonist, 8-OH-DPAT binds to its target receptors (5-HT1A and 5-HT7) and activates them . This activation leads to a series of biochemical reactions that result in the observed physiological effects. For instance, activation of the 5-HT1A receptor can lead to hyperpolarization of the neuron, reducing its excitability .

Biochemical Pathways

The activation of 5-HT1A and 5-HT7 receptors by 8-OH-DPAT can influence several biochemical pathways. For instance, activation of the 5-HT7 receptor has been associated with increases in cyclic adenosine monophosphate (cAMP) production . This can lead to a cascade of downstream effects, including the activation of protein kinase A, which can influence various cellular processes.

Pharmacokinetics

The pharmacokinetic properties of 8-OH-DPAT include its absorption, distribution, metabolism, and excretion (ADME). The compound has a biological half-life of 1.5 hours , indicating that it is relatively quickly metabolized and eliminated from the body.

Result of Action

The activation of 5-HT1A and 5-HT7 receptors by 8-OH-DPAT has been associated with a variety of effects. In animal studies, 8-OH-DPAT has been shown to possess antidepressant, anxiolytic, serenic, anorectic, antiemetic, hypothermic, hypotensive, bradycardic, hyperventilative, and analgesic effects .

Safety and Hazards

Zukünftige Richtungen

Research on 5-HT7 receptor, which 8-OH-DPAT was found to act as an agonist, suggests that G protein-coupled receptor (GPCR) dimerization and G protein-independent signaling are promising future directions . This could lead to the development of more efficient dimer- and/or pathway-specific therapeutics .

Eigenschaften

IUPAC Name |

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-OH-Dpat | |

CAS RN |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 8-OH-DPAT?

A1: 8-OH-DPAT exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]

Q2: How does 8-OH-DPAT activation of 5-HT1A receptors influence neuronal activity?

A2: Depending on the location and type of 5-HT1A receptor, 8-OH-DPAT can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]

Q3: Can 8-OH-DPAT interact with receptors other than 5-HT1A receptors?

A3: While highly selective for 5-HT1A receptors, some studies suggest 8-OH-DPAT may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, 8-OH-DPAT has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []

Q4: Does 8-OH-DPAT affect neuroendocrine function?

A4: Yes, studies demonstrate that 8-OH-DPAT administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests 8-OH-DPAT can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.

Q5: How do structural modifications of 8-OH-DPAT influence its activity and selectivity?

A5: Research suggests that even subtle structural changes to 8-OH-DPAT can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from 8-OH-DPAT, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of 8-OH-DPAT and developing novel compounds with improved selectivity and potency.

Q6: How is 8-OH-DPAT metabolized in vivo?

A6: While specific details on the metabolic pathways of 8-OH-DPAT are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]

Q7: What behavioral effects have been observed following 8-OH-DPAT administration in animal models?

A7: 8-OH-DPAT induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, 8-OH-DPAT can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione](/img/structure/B1664135.png)

![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)